molecular formula C9H6O3 B1683723 Umbelliferone CAS No. 93-35-6

Umbelliferone

Cat. No.: B1683723
CAS No.: 93-35-6
M. Wt: 162.14 g/mol
InChI Key: ORHBXUUXSCNDEV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Umbelliferone, also known as 7-hydroxycoumarin, is a naturally occurring coumarin compound found in various higher plants . It has been reported to have multiple targets, including oxidative stress, inflammation, apoptosis, insulin resistance, myocardial hypertrophy, and tissue fibrosis . It also interacts with enzymes such as glucose-6-phosphatase and fructose-1,6-bisphosphatase, and promotes the release of insulin .

Mode of Action

This compound’s mode of action is complex and multifaceted. It inhibits oxidative stress, inflammation, and apoptosis, and improves insulin resistance, myocardial hypertrophy, and tissue fibrosis . It also regulates blood glucose and lipid metabolism . For example, it has been reported to down-regulate fibronectin secretion and inhibit smad2/3 phosphorylation in TGF-β1 induced HK2 human renal cortex proximal tubular epithelial cells .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways, which are involved in inflammation and apoptosis . It also influences the activities of glucose-6-phosphatase and fructose-1,6-bisphosphatase, enzymes involved in glucose metabolism .

Pharmacokinetics

It is known that the use of nanoparticles containing this compound may improve anti-inflammatory or anticancer therapy .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have therapeutic effects in diabetes, cardiovascular diseases, hepatic and renal injury, and has neuroprotective, anti-microbial, and anti-cancer activity . For instance, it has been reported to improve testicular tissue damage in streptozotocin-induced type 2 diabetic rats by regulating blood glucose and lipids, decreasing the expression of TNF-α, and upregulating the expression of testicular gonadotropin receptors, steroidogenesis markers, and PPARγ .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is an area of ongoing research. It is known that its widespread existence in various higher plants suggests a degree of environmental adaptability .

Biochemical Analysis

Biochemical Properties

Umbelliferone has diverse effects such as anti-diabetes, anti-cancer, anti-infection, anti-rheumatoid arthritis, neuroprotection, and improvement of liver, kidney, and myocardial tissue damage . The action mechanisms of this compound include inhibition of oxidative stress, inflammation, and apoptosis, improvement of insulin resistance, myocardial hypertrophy, and tissue fibrosis, in addition to regulation of blood glucose and lipid metabolism .

Cellular Effects

This compound has been shown to have cytotoxic potential in cells by inducing apoptosis . This is supported by significant levels of reactive oxygen species (ROS) and mitochondrial membrane potential (MMP) level .

Molecular Mechanism

The molecular mechanisms of this compound include the inhibition of oxidative stress and inflammation, which are critical in its action . It also inhibits apoptosis and improves insulin resistance, myocardial hypertrophy, and tissue fibrosis .

Temporal Effects in Laboratory Settings

Its pharmacological studies disclose that this compound is expected to treat many diseases .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, it has been demonstrated to have potential therapeutic effects in diabetes, cardiovascular diseases, hepatic and renal injury, having neuroprotective, anti-microbial, and anti-cancer activity in addition to beneficial effect in the management of rheumatoid arthritis .

Metabolic Pathways

It has been shown to regulate blood glucose and lipid metabolism .

Properties

IUPAC Name

7-hydroxychromen-2-one
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHBXUUXSCNDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H6O3
Record name umbelliferone
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DSSTOX Substance ID

DTXSID5052626
Record name Umbelliferone
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Molecular Weight

162.14 g/mol
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Physical Description

Solid; [Merck Index] White or pale yellow powder; [Alfa Aesar MSDS], Solid
Record name Umbelliferone
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CAS No.

93-35-6
Record name Umbelliferone
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Record name 7-Hydroxycoumarin
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Record name UMBELLIFERONE
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Record name Umbelliferone
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Melting Point

230 - 232 °C
Record name Umbelliferone
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Synthesis routes and methods

Procedure details

1-Fluoro-3,5-dihydroxybenzene (1.0 g, 7.8 mmol) and ethyl 2-benzyl acetoacetate (1.72 g, 7.8 mmol) are suspended in 20 mL of 70% sulfuric acid at room temperature. The reaction mixture is stirred for 24 hours and poured into ice water. The solid is filtered and washed with water. The yellowish crude product is re-crystallized from hot ethanol to afford the 7-hydroxy coumarin intermediate (929 mg, 42%).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl 2-benzyl acetoacetate
Quantity
1.72 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
42%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does umbelliferone exert its anti-tumor effects?

A1: this compound has been shown to inhibit tumor glycolysis by binding to key enzymes in the glycolytic pathway, such as glucose-6-phosphate isomerase (GPI), glycerol-3-phosphate dehydrogenase (GPD2), and phosphoglycerate kinase 2 (PGK2) []. This binding disrupts the energy supply to tumor tissue, ultimately reducing tumor growth.

Q2: What is the role of this compound in combating rheumatoid arthritis?

A2: Studies suggest that this compound targets tyrosine kinases in fibroblast-like synoviocytes (FLS), the key effector cells in rheumatoid arthritis []. This interaction inhibits FLS proliferation, migration, invasion, and importantly, the NF-κB signaling pathway, a crucial player in inflammation.

Q3: How does this compound contribute to neuroprotection in Parkinson's disease?

A3: Research indicates that this compound exhibits neuroprotective effects in a mouse model of Parkinson's disease by attenuating 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity []. It achieves this by reducing nitrosative stress, maintaining glutathione levels, and preventing caspase-3 activation, a marker of apoptosis.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C9H6O3, and its molecular weight is 162.14 g/mol.

Q5: What are the key spectroscopic features of this compound?

A5: this compound exhibits strong fluorescence, with an excitation wavelength maximum around 320 nm and an emission wavelength maximum around 460 nm [, , , ]. This property makes it useful for various analytical applications.

Q6: How stable is this compound in different formulations?

A6: this compound's stability can be enhanced by encapsulating it within nanocarriers like solid lipid nanoparticles (SLNs) []. This approach not only improves stability but also enhances its antioxidant activity.

Q7: Can this compound act as a substrate for enzymes?

A7: Yes, this compound is a substrate for polyphenol oxidase. This enzyme hydroxylates this compound to esculetin, its ortho-diphenol, and further oxidizes it to ortho-quinone [].

Q8: How is molecular docking used to study this compound's interactions?

A8: Molecular docking studies have been employed to predict the binding affinity and interactions of this compound with various target proteins, such as glycolytic enzymes in cancer [] and tyrosine kinases in rheumatoid arthritis []. These studies provide valuable insights into its potential mechanisms of action.

Q9: How do structural modifications to the this compound scaffold affect its xanthine oxidase inhibitory activity?

A9: The presence of a 7-hydroxy group is crucial for the inhibitory activity of this compound against xanthine oxidase. A 6-hydroxy group, as in esculetin, enhances this activity, while a 6-methoxy substitution, as in scopoletin, reduces it []. Bulky substituents at the 8-position also diminish the inhibitory effect.

Q10: What are some strategies to improve the stability and delivery of this compound?

A10: Encapsulating this compound in nanocarriers like SLNs has been shown to improve its stability and antioxidant activity []. Further research into targeted drug delivery systems could enhance its bioavailability and therapeutic efficacy.

Q11: How is this compound metabolized in the human body?

A11: this compound is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2A6, into 7-hydroxycoumarin glucuronide [, , ].

Q12: What in vivo models have been used to study the effects of this compound?

A12: Murine models of allergic airway inflammation [], Parkinson's disease [], and isoproterenol-induced myocardial infarction [, ] have been employed to investigate the therapeutic potential of this compound.

Q13: What is known about the potential toxicity of this compound?

A13: While this compound generally exhibits a favorable safety profile, further research is needed to assess its potential long-term effects.

Q14: What drug delivery systems have been explored for this compound?

A14: Solid lipid nanoparticles (SLNs) have shown promise in enhancing the stability and delivery of this compound [].

Q15: Can this compound be used for diagnostic purposes?

A15: this compound's fluorescent properties have been explored for potential diagnostic applications, particularly in imaging studies [].

Q16: What analytical methods are commonly used to quantify this compound?

A16: High-performance liquid chromatography (HPLC) with fluorescence detection is frequently employed for the sensitive and specific quantification of this compound [, , , ]. Additionally, thin-layer chromatography (TLC) coupled with densitometric analysis offers a rapid and efficient method for its determination in plant extracts [, ].

Q17: What are the key parameters considered during the validation of analytical methods for this compound?

A17: Method validation for this compound quantification typically involves assessing parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) [, ].

Q18: Can this compound affect the activity of drug-metabolizing enzymes?

A18: Yes, this compound is primarily metabolized by CYP2A6, and studies have investigated its potential to inhibit this enzyme [, ].

Q19: Are there any known substitutes for this compound in specific applications?

A19: While this compound possesses unique properties, other coumarin derivatives or structurally similar compounds might exhibit comparable biological activities and could serve as potential alternatives.

Q20: How do different scientific disciplines contribute to this compound research?

A20: this compound research benefits from a multidisciplinary approach involving organic chemistry, medicinal chemistry, pharmacology, biochemistry, and computational modeling. For instance, organic chemists play a vital role in synthesizing and modifying the this compound scaffold to explore SAR and optimize its pharmacological properties. Medicinal chemists then utilize this information to design and develop novel this compound-based drug candidates.

Q21: What is the significance of horizontal natural product transfer in the context of this compound?

A21: Studies have demonstrated that this compound can be taken up by plants from the soil, indicating its involvement in horizontal natural product transfer []. This phenomenon highlights the ecological interactions between plants and their potential to acquire and utilize exogenous compounds.

Q22: Can this compound be used to study liver function?

A22: Yes, this compound is employed as a probe to assess the activity of CYP2A6, a key drug-metabolizing enzyme in the liver [, , ]. This allows researchers to investigate interindividual variability in drug metabolism and potential drug-drug interactions.

Q23: How is this compound detected in biological samples?

A23: this compound and its metabolites can be detected and quantified in biological samples like plasma and urine using techniques such as HPLC with fluorescence detection [, ].

Q24: What is the role of this compound in plant defense mechanisms?

A24: this compound is considered a phytoalexin, a type of antimicrobial compound produced by plants in response to pathogen attacks or environmental stress []. Its presence contributes to the plant's defense system against infections and diseases.

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